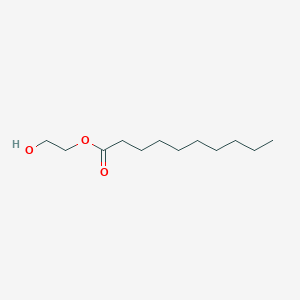

Decanoic acid, 2-hydroxyethyl ester

Description

Contextual Significance in Ester Chemistry and Related Academic Domains

In the landscape of ester chemistry, the significance of Decanoic acid, 2-hydroxyethyl ester is underscored by its dual functionality. The ester group, a cornerstone of organic compounds, combined with a reactive hydroxyl group, allows for a variety of chemical transformations. This makes it a versatile building block in academic research for synthesizing novel molecules with specific, predetermined properties. The presence of the hydroxyl group opens avenues for further reactions like esterification or etherification, enabling the construction of more intricate molecular architectures.

Interdisciplinary Relevance in Advanced Chemical Research

The utility of this compound extends into multiple scientific disciplines. In materials science, its derivatives are investigated for the creation of new polymers and copolymers with potential applications in the biomedical and environmental sectors, owing to properties like biodegradability. chemgulf.com Functionalized esters, in general, are crucial as monomers in polymer synthesis, forming the backbone of materials like polyesters. numberanalytics.com They can also act as plasticizers, enhancing the flexibility of polymers, or as cross-linking agents to improve mechanical properties. chemgulf.com

In analytical chemistry, this compound can be utilized as a reference standard. Its unique spectroscopic profile aids in the development and validation of analytical methodologies for identifying and quantifying similar compounds within complex mixtures.

Detailed Research Findings

The synthesis of 2-hydroxyethyl esters can be achieved through methods such as the reaction between a carboxylic acid and ethylene (B1197577) oxide, often employing a catalyst. For instance, the synthesis of 2-hydroxyethyl methacrylate (B99206) involves reacting methacrylic acid with ethylene oxide in the presence of a magnetic zeolite molecular sieve, yielding high purity and productivity. google.com

Below are tables detailing some of the known properties and spectroscopic data for related compounds, which can provide a reference for the characteristics of this compound.

Physicochemical Properties of Related Compounds

| Property | Decanoic Acid | 2-Hydroxyethyl Methacrylate |

| Formula | C₁₀H₂₀O₂ | C₆H₁₀O₃ |

| Molecular Weight | 172.268 g/mol | 130.1418 g/mol |

| Melting Point | 31.6 °C | Not available |

| Boiling Point | 268.7 °C | Not available |

| Density | 0.893 g/cm³ (at 25 °C) | Not available |

| Appearance | White crystals | Not available |

| Odor | Strong, rancid | Not available |

| CAS Number | 334-48-5 | 868-77-9 |

Data sourced from multiple references. wikipedia.orgnist.gov

Spectroscopic Data for a Related Compound: N-(2-Hydroxyethyl)decanamide

| Spectroscopic Data | Information |

| 13C NMR Spectra | Available through spectral databases. |

| GC-MS | Available through the NIST Mass Spectrometry Data Center. |

| FTIR Spectra | Technique: Recrystallized molten layer between KBr. |

Data sourced from PubChem. nih.gov

The study of functionalized polymers and their reactivity is an active area of research. For example, the reactivity of carboxylic acid and ester groups on polymer surfaces has been shown to differ based on their accessibility, with those closer to the surface being more reactive. harvard.edu Furthermore, activated esters are highly valued in synthetic chemistry for their reactivity, particularly in forming amide bonds, which is crucial for creating functional polymers like glycopolymers. nih.gov

Structure

3D Structure

Properties

CAS No. |

16179-41-2 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

2-hydroxyethyl decanoate |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-12(14)15-11-10-13/h13H,2-11H2,1H3 |

InChI Key |

IGPIBLIHYRGADN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OCCO |

Related CAS |

61596-57-4 |

Origin of Product |

United States |

Methodologies for the Synthesis of Decanoic Acid, 2 Hydroxyethyl Ester and Its Structural Analogues

Chemical Synthetic Pathways

Chemical synthesis remains a cornerstone for the production of esters. These methods often involve the direct reaction of an acid and an alcohol, frequently aided by a catalyst to enhance reaction rates and yields.

The most straightforward method for synthesizing Decanoic acid, 2-hydroxyethyl ester is through the direct condensation reaction between decanoic acid and ethylene (B1197577) glycol. This process, a classic example of Fischer esterification, involves heating the two reactants, often in the presence of an acid catalyst, to form the ester and water.

The reaction conditions, particularly the molar ratio of the reactants and the temperature, play a crucial role in determining the product distribution and yield. Studies on the esterification of fatty acids with ethylene glycol have shown that an excess of ethylene glycol favors the formation of the monoester, this compound. For instance, in the synthesis of ethylene glycol monostearate, a structurally similar compound, increasing the molar ratio of ethylene glycol to stearic acid to 9:1 at 140°C resulted in a maximum yield of 77.8% of the monoester. tanta.edu.eg A reaction period of 6 hours has been found to be optimal for achieving a high yield of monoesters, reaching up to 90%. tanta.edu.eg

Table 1: Effect of Molar Ratio and Temperature on the Yield of Ethylene Glycol Monostearate

| Molar Ratio (Ethylene Glycol:Stearic Acid) | Temperature (°C) | Monoester Yield (%) |

| 1:1 | 180 | 43.5 |

| 5:1 | Not Specified | ~61 |

| 9:1 | 140 | 77.8 |

This table is based on data for ethylene glycol monostearate, a structural analogue of this compound.

To accelerate the esterification reaction, various catalysts are employed. These can be classified as either heterogeneous or homogeneous, depending on whether they exist in the same phase as the reactants.

Heterogeneous Catalysis: Solid acid catalysts are a prominent example of heterogeneous catalysts used in esterification. A patented method for synthesizing glycol fatty acid monoesters utilizes a solid acid catalyst with a silica (B1680970) gel carrier (granularity ≤100 mesh). google.com This approach offers several advantages, including the elimination of toxic organic solvents and the simplification of the technological process. The reaction is typically carried out at a high temperature, in the range of 190-260°C, with a catalyst loading of 0.1-1.0% of the fatty acid weight. google.com This method boasts a high conversion efficiency, with the acid number of the final product being reducible to below 1 mgKOH/g, indicating over 99% conversion. google.com

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction mixture, are also effective. Transition metal complexes are often used in this capacity. For the esterification of adipic acid with ethylene glycol, tetrabutyl titanate [Ti(OBu)4] has been studied as a homogeneous catalyst. researchgate.net The use of such catalysts allows the reaction to proceed under controlled conditions, and the reaction rate is influenced by the catalyst concentration, temperature, and the initial molar ratio of the reactants. researchgate.net

The mechanism of esterification, particularly when catalyzed, involves a series of steps. While specific studies on the esterification of decanoic acid with ethylene glycol are not abundant, the mechanism can be inferred from studies on similar systems, such as the esterification of adipic acid with ethylene glycol catalyzed by tetrabutyl titanate. researchgate.net

The proposed mechanism involves the coordination of the catalyst with the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of ethylene glycol. This is followed by proton transfer and the elimination of a water molecule to form the ester. In the case of dicarboxylic acids like adipic acid, the reaction can proceed in a stepwise manner to form mono- and di-esters. For a monocarboxylic acid like decanoic acid, the primary product is the monoester, although the formation of a diester by reaction with a second molecule of decanoic acid at the remaining hydroxyl group of the monoester is possible, especially under forcing conditions.

Maximizing the yield of the desired monoester while minimizing the formation of byproducts like diesters is a key objective in the synthesis of this compound. Several strategies can be employed to achieve this:

Control of Molar Ratio: As previously mentioned, using a significant excess of ethylene glycol shifts the equilibrium towards the formation of the monoester. tanta.edu.eg

Removal of Water: The esterification reaction is reversible, with water as a byproduct. Continuously removing water from the reaction mixture, for instance, by azeotropic distillation or by using a dehydrating agent, can drive the reaction to completion and enhance the yield.

Catalyst Selection: The choice of catalyst can influence both the reaction rate and selectivity. For instance, certain solid acid catalysts can offer high selectivity for monoester formation due to their specific active sites and pore structures. google.com

Reaction Temperature and Time: Optimizing the reaction temperature and duration is crucial. While higher temperatures generally increase the reaction rate, they can also lead to side reactions and product degradation. google.com Therefore, a balance must be struck to achieve a high yield in a reasonable timeframe without compromising product quality.

Biocatalytic and Enzymatic Production

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely used for ester synthesis due to their high selectivity and mild reaction conditions.

Lipases are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification. The synthesis of this compound can be achieved by the lipase-catalyzed condensation of decanoic acid and ethylene glycol.

This enzymatic approach offers several advantages, including high regioselectivity, meaning the enzyme can specifically target one of the hydroxyl groups in ethylene glycol, leading to a high yield of the monoester. Immobilized lipases are often used to facilitate catalyst recovery and reuse, making the process more economically viable. For example, the synthesis of 2-ethylhexyl palmitate, another fatty acid ester, has been successfully carried out using immobilized Candida sp. 99-125 lipase (B570770), achieving an esterification rate of 97%. researchgate.net The reuse stability of such immobilized lipases is also high, with some systems being reusable for multiple batches. researchgate.net

The efficiency of lipase-catalyzed esterification is influenced by several factors, including the choice of lipase, the reaction medium (often a non-polar organic solvent to minimize water activity), temperature, and the molar ratio of the substrates.

Whole-Cell Biotransformation Systems utilizing Fatty Acids and Alcohols

Whole-cell biotransformation presents a promising and sustainable approach for synthesizing esters like this compound. This method leverages the inherent metabolic machinery of microorganisms, such as bacteria and yeast, to catalyze the esterification reaction between a fatty acid (decanonic acid) and an alcohol (ethylene glycol). These systems are advantageous as they can operate under mild conditions, reduce the need for harsh chemical catalysts, and often provide high selectivity.

Engineered strains of Escherichia coli have been successfully used as whole-cell biocatalysts for the conversion of fatty acids into valuable derivatives. For instance, researchers have developed recombinant E. coli to produce 10-hydroxy-2-decenoic acid from decanoic acid by expressing a cascade of enzymes. nih.govresearchgate.net This process involves the coordinated action of enzymes like acyl-CoA synthetase (FadD), acyl-CoA dehydrogenase (FadE), and an enoyl-CoA hydratase (YdiI). researchgate.net Similarly, ω-hydroxy dodecanoic acid has been synthesized from dodecanoic acid using E. coli cells expressing cytochrome P450 monooxygenases. researchgate.net These examples demonstrate the capability of microbial cells to perform complex modifications on fatty acid substrates.

Genetic and Metabolic Engineering Approaches for Optimized Bioproduction

To enhance the efficiency and yield of this compound production in microbial hosts, various genetic and metabolic engineering strategies can be employed. The primary goals are to increase the intracellular pools of the precursors—decanoic acid (or its activated form, decanoyl-CoA) and ethylene glycol—and to boost the catalytic efficiency of the esterification step. mdpi.comlbl.gov

Key metabolic engineering targets often involve the central fatty acid and alcohol metabolic pathways. lbl.gov In organisms like Saccharomyces cerevisiae and E. coli, several strategies have proven effective for increasing the production of fatty acid-derived molecules. nih.govoup.comnih.govresearchgate.net

Key Engineering Strategies:

Enhancing Precursor Supply: The biosynthesis of fatty acids can be upregulated by overexpressing key enzymes such as acetyl-CoA carboxylase (ACC1) and fatty acid synthase (FAS). mdpi.comresearchgate.net Similarly, engineering pathways for the efficient uptake and conversion of substrates like ethylene glycol is crucial.

Overexpression of Esterification Enzymes: Introducing and overexpressing a suitable wax ester synthase (WS) or acyl-transferase (AtfA) is fundamental to catalyzing the formation of the ester bond between the fatty acyl-CoA and the alcohol. oup.com The choice of enzyme is critical and is often sourced from various organisms to find one with optimal activity for the specific substrates.

Blocking Competing Pathways: To channel the metabolic flux towards the desired product, competing pathways that consume the precursors must be inactivated. A common target is the β-oxidation pathway, responsible for fatty acid degradation. Deleting key genes in this pathway, such as pox1 in yeast or fadE and fadB in E. coli, prevents the breakdown of decanoic acid and increases its availability for esterification. researchgate.netnih.gov

A combination of these strategies can lead to substantial improvements in product titers. For example, a 4.1-fold improvement in fatty acid ethyl ester production was achieved in S. cerevisiae by combining the expression of a wax ester synthase with the overexpression of enzymes in the acetyl-CoA and fatty acid metabolism, alongside the deletion of genes for storage lipid formation and β-oxidation. nih.gov

Characterization of Enzyme Specificity and Activity in Esterification

The efficiency of synthesizing this compound is highly dependent on the properties of the enzyme used to catalyze the esterification. Lipases (EC 3.1.1.3) are the most commonly employed biocatalysts for this type of reaction due to their broad substrate tolerance and stability in various reaction media. nih.govresearchgate.netnih.gov The characterization of these enzymes focuses on their specificity and activity under different process conditions.

Enzyme Specificity:

Enzyme specificity is the ability of an enzyme to select a particular substrate from a group of similar compounds. byjus.com This is a critical feature for ensuring that the desired ester is produced with high purity. There are several types of enzyme specificity: worthington-biochem.com

Absolute Specificity: The enzyme catalyzes only a single reaction with a specific substrate. This is rare for lipases used in synthesis.

Group Specificity: The enzyme acts on molecules with specific functional groups. For instance, a lipase will act on the ester or carboxyl group but may tolerate variations in the fatty acid chain length or the alcohol structure. worthington-biochem.com

Linkage Specificity: The enzyme targets a specific type of chemical bond, such as an ester bond, regardless of the rest of the molecular structure.

Stereochemical Specificity: The enzyme acts on a particular steric or optical isomer, which is important when chiral substrates or products are involved.

Studies on various lipases have shown differences in their affinity for fatty acids of different chain lengths and various alcohols. nih.gov For example, in the enzymatic esterification of various linear carboxylic acids (C7-C12), the hydrophilicity of the reactants and the enzyme's specificity were found to determine the reaction velocity and final conversion. nih.gov

Characterization of Enzyme Activity:

The activity of a lipase is typically quantified by measuring the rate of hydrolysis or synthesis of an ester under defined conditions. Spectrophotometric assays using chromogenic substrates like p-nitrophenyl esters (e.g., p-nitrophenyl decanoate) are common for determining lipase activity. researchgate.net Key parameters influencing enzyme activity that are systematically characterized include:

Temperature: Lipases exhibit an optimal temperature for activity. For example, lipases from different strains of Aspergillus niger have shown optimal temperatures at 45 °C and 55 °C. nih.gov

pH: The pH of the reaction medium significantly affects the ionization state of the enzyme's active site and the substrates. Optimal pH for lipases often falls in the neutral to alkaline range (pH 7-9). nih.govnih.gov

Solvents and Surfactants: In non-aqueous or biphasic systems, the choice of organic solvent can dramatically impact enzyme activity and stability. nih.gov Similarly, surfactants used to emulsify the substrates can either enhance or inhibit the enzyme. nih.govresearchgate.net

Metal Ions: The presence of certain metal ions can act as cofactors or inhibitors. For instance, Mg²⁺ and Zn²⁺ ions have been shown to enhance the activity of some fungal lipases. nih.gov

The table below summarizes the characterization of lipase activity from different microbial sources.

| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Effect of Additives |

|---|---|---|---|

| Aspergillus niger MH078571.1 | 45 | 8 | Enhanced by Mg2+, Zn2+ |

| Aspergillus niger MH079049.1 | 55 | Not Specified | Enhanced by Na2+, Cu2+ |

| Pseudomonas aeruginosa Lipase (LipMRD) | 45 | 9 | Retains >50% activity at pH 7-10 |

Derivatization and Functionalization Strategies

Synthesis of Modified this compound Derivatives

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. The primary reactive sites are the hydroxyl group of the ethylene glycol moiety and the ester linkage itself.

One common strategy involves the direct reaction of the terminal hydroxyl group. This can be achieved through various reactions, such as further esterification or etherification, to append new functional groups. For example, the hydroxyl group can be reacted with another carboxylic acid (or its activated form, like an acyl chloride) to form a diester. nih.gov This approach allows for the introduction of different fatty acid chains or functionalized acid molecules, thereby altering the molecule's physical properties, such as its lipophilicity or polarity. atamanchemicals.com

Another approach is the synthesis of hydroxamic acid derivatives. This can be accomplished by reacting the ester with hydroxylamine, often in the presence of a base or catalyst. nih.gov This conversion of the ester group into a hydroxamic acid group introduces metal-chelating properties, which can be useful in various applications.

Furthermore, complex derivatives can be synthesized by starting with modified precursors. For instance, instead of decanoic acid, a functionalized decanoic acid derivative could be used in the initial esterification. Methods for preparing such derivatives include alkylation reactions to introduce side chains onto the main fatty acid backbone. google.com Similarly, complex polycyclic alcohols can be esterified with decanoic acid to create structurally intricate molecules with potential applications in pharmaceuticals or material science. ontosight.ai

Integration into Polymeric Structures via Ester Linkages

The 2-hydroxyethyl group of this compound serves as a crucial functional handle for its integration into polymeric structures. This hydroxyl group can act as an initiator or a monomer in various polymerization reactions, allowing the fatty acid moiety to be incorporated as a side chain or a segment within a larger polymer backbone. This is particularly relevant for creating polymers with specific properties, such as hydrophobicity, flexibility, or biocompatibility.

A prominent method for this type of polymerization is Atom Transfer Radical Polymerization (ATRP). By using a functionalized initiator like 2-hydroxyethyl 2-bromopropionate, polymers with a hydroxyl group at one end can be synthesized. cmu.edu Analogously, this compound can be modified to act as an ATRP initiator, enabling the growth of polymer chains from the hydroxyl end. This would result in a polymer with a decanoate (B1226879) group at one terminus.

Alternatively, the hydroxyl group allows the molecule to act as a monomer in condensation polymerization or be grafted onto existing polymers. For instance, it can be copolymerized with other monomers that contain reactive groups like carboxylic acids or isocyanates. ontosight.ai The polymerization of monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) and 2-hydroxyethyl acrylate (B77674) (HEA) is well-established and provides a blueprint for how the 2-hydroxyethyl ester of decanoic acid could be used. acs.orgnih.govmetu.edu.tr These polymerizations can be controlled to produce polymers with well-defined molecular weights and low polydispersity. acs.org

The resulting polymers, containing the decanoate side chains, can exhibit interesting properties. The long alkyl chain of decanoic acid can impart hydrophobicity and act as a plasticizer, increasing the flexibility of the polymer. Such materials could find applications in coatings, adhesives, or as biomaterials where the fatty acid component can enhance biocompatibility or serve as a carrier for drug delivery. metu.edu.trnih.gov

The table below lists the polymerization methods applicable for integrating hydroxyl-functionalized esters into polymers.

| Polymerization Method | Role of 2-Hydroxyethyl Ester | Resulting Structure | Reference |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Functional Initiator / Monomer | End-functionalized polymer or polymer with pendant side chains | cmu.eduacs.org |

| Condensation Polymerization | Monomer (with diacids/diisocyanates) | Polyester or Polyurethane backbone with decanoate groups | ontosight.airesearchgate.net |

| Free-Radical Polymerization | Monomer (if modified to be vinyl-functional) | Polymer with pendant decanoate ester side chains | rsc.org |

| Ring-Opening Polymerization (ROP) | Initiator | Block copolymers (e.g., with polylactide) | acs.org |

Mechanistic Investigations of Decanoic Acid, 2 Hydroxyethyl Ester Transformations

Hydrolytic Degradation Mechanisms

Hydrolysis represents a primary abiotic and biotic degradation pathway for esters in aqueous environments. The cleavage of the ester bond in Decanoic acid, 2-hydroxyethyl ester results in the formation of decanoic acid and ethylene (B1197577) glycol.

Enzymatic Hydrolysis Pathways and Kinetics (e.g., Lipase-Mediated Cleavage)

The enzymatic hydrolysis of this compound is predominantly carried out by non-specific esterases and lipases, which are ubiquitous in the environment. These enzymes catalyze the cleavage of the ester linkage. The general mechanism for ester hydrolysis by these enzymes involves a catalytic triad (B1167595) (commonly serine, histidine, and aspartate) in the active site. This process typically follows a two-step "ping-pong" mechanism, where the enzyme is first acylated with the release of the alcohol moiety (ethylene glycol), followed by the hydrolysis of the acyl-enzyme intermediate to release the carboxylic acid (decanoic acid) and regenerate the free enzyme. nih.govmdpi.com

Table 1: Representative Kinetic Data for Enzymatic Hydrolysis of Analogous Esters

| Enzyme/Organism | Substrate | Optimal pH | Optimal Temperature (°C) | Half-life (h) | Reference |

| Enterobacter sp. HY1 | bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) | 8.0 | 30 | 70.2 (at 1000 mg/L) | nih.gov |

| Esterase (EstB) from Enterobacter sp. HY1 | bis(2-hydroxyethyl) terephthalate (BHET) | 8.0 | 40 | Not Reported | nih.gov |

This table presents data for an analogous compound due to the lack of specific data for this compound.

Abiotic Hydrolysis Under Controlled Environmental Conditions

Abiotic hydrolysis of esters is significantly influenced by pH. The primary mechanism for the alkaline hydrolysis of esters is base-catalyzed hydrolysis (BAC2), which involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. nih.gov This process leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylic acid and an alcohol. nih.gov Acid-catalyzed hydrolysis can also occur, but it is generally slower for carboxylic acid esters than alkaline hydrolysis.

Specific experimental data on the abiotic hydrolysis rates of this compound under various controlled environmental conditions (e.g., different pH and temperature) are not extensively documented in the reviewed literature. However, general principles of ester hydrolysis suggest that the rate of abiotic degradation would increase with increasing temperature and at pH values away from neutral. For example, a study on the hydrolysis of the nerve agent Soman (GD), an organophosphate ester, showed that the rate constant was independent of the initial concentration but highly dependent on pH and temperature. nih.gov While structurally different, this illustrates the fundamental principles governing ester hydrolysis.

Environmental Fate and Biodegradation Studies

The environmental fate of this compound is intrinsically linked to its susceptibility to biodegradation following initial hydrolysis. The resulting products, decanoic acid and ethylene glycol, are readily biodegradable under both aerobic and anaerobic conditions.

Aerobic and Anaerobic Biodegradation Pathways

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of this compound is expected to proceed via two main pathways following the initial hydrolysis:

Decanoic Acid: As a medium-chain fatty acid, decanoic acid is readily metabolized through the β-oxidation pathway. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and water.

Ethylene Glycol: Aerobic metabolism of ethylene glycol by bacteria such as Flavobacterium sp. involves its oxidation to glycollate, which is then converted to acetyl-CoA and subsequently oxidized in the TCA cycle. nih.gov

Anaerobic Biodegradation: In the absence of oxygen, the degradation pathways are different:

Decanoic Acid: Anaerobic degradation of fatty acids can occur through various mechanisms, often involving syntrophic interactions between different microbial groups. The fatty acid is typically activated and then undergoes β-oxidation, with the resulting products being further metabolized by other microorganisms, such as methanogens.

Ethylene Glycol: Under anaerobic conditions, ethylene glycol can be metabolized to ethanol (B145695) and acetate (B1210297), as observed in Propionibacterium freudenreichii. researchgate.net Another pathway involves the dehydration of ethylene glycol to acetaldehyde, which can then be either oxidized to acetate or reduced to ethanol. nih.gov Studies on the anaerobic degradation of the structurally similar BHET have identified microbial consortia containing species from Spirochaetota and Negativicutes capable of its degradation.

Microorganism-Mediated Ester Cleavage and Metabolic Products

A variety of microorganisms are capable of producing esterases and lipases that can cleave the ester bond of this compound. While specific studies identifying microorganisms that degrade this particular compound are scarce, research on similar compounds provides strong indications of the types of microbes involved.

For instance, a strain of Enterobacter sp. (HY1) was isolated for its ability to degrade bis(2-hydroxyethyl) terephthalate (BHET). nih.gov The primary metabolic products identified were mono-(2-hydroxyethyl) terephthalate (MHET) and terephthalic acid, resulting from the sequential hydrolysis of the ester bonds. nih.gov Similarly, a consortium of Pseudomonas and Bacillus species has been shown to consume BHET and convert it into terephthalic acid and ethylene glycol.

Based on these analogous studies, the primary metabolic products from the initial microbial cleavage of this compound are expected to be:

Decanoic Acid

Ethylene Glycol

Further metabolism of these intermediates by microbial communities would lead to the formation of smaller molecules. For example, the metabolism of ethylene glycol by Pseudomonas putida can result in various oxidation products, including glycolaldehyde, glyoxal, glycolate, and glyoxylate. Anaerobic metabolism of ethylene glycol by Propionibacterium freudenreichii yields ethanol and acetate. researchgate.net

Table 2: Microorganisms Involved in the Degradation of Analogous Esters

| Microorganism | Substrate | Metabolic Products | Reference |

| Enterobacter sp. HY1 | bis(2-hydroxyethyl) terephthalate (BHET) | Mono-(2-hydroxyethyl) terephthalate, Terephthalic acid | nih.gov |

| Propionibacterium freudenreichii | Ethylene Glycol | Ethanol, Acetate | researchgate.net |

| Flavobacterium sp. | Ethylene Glycol | Glycollate, CO₂ | nih.gov |

This table presents data for analogous compounds and expected breakdown products due to the lack of specific data for this compound.

Factors Influencing Environmental Persistence and Transformation

The persistence and transformation of this compound in the environment are governed by a combination of physicochemical and biological factors.

Temperature: Higher temperatures generally increase the rates of both abiotic and enzymatic hydrolysis, as well as the metabolic activity of microorganisms, leading to faster degradation.

pH: The rate of abiotic hydrolysis is pH-dependent, with increased rates in both acidic and alkaline conditions compared to neutral pH. Microbial activity and enzyme stability are also highly dependent on pH, with optimal degradation often occurring within a specific pH range. For example, the optimal pH for the biodegradation of BHET by Enterobacter sp. HY1 was found to be 8.0. nih.gov

Microbial Community: The presence, diversity, and adaptation of microbial populations capable of producing esterases and metabolizing the resulting decanoic acid and ethylene glycol are crucial for biodegradation.

Bioavailability: As an ester of a fatty acid, the water solubility of this compound may be limited, potentially affecting its bioavailability to microorganisms. Factors that increase its solubility or the interfacial area, such as the presence of surfactants, could enhance its degradation rate.

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate, influencing the types of microorganisms involved and the final metabolic products.

Molecular Interaction Dynamics

The primary intermolecular forces at play in this compound are London dispersion forces, dipole-dipole interactions, and hydrogen bonding. libretexts.orgyoutube.com The long, nonpolar decyl chain contributes significantly to van der Waals interactions, specifically London dispersion forces, which increase with the size of the molecule. youtube.com The ester and hydroxyl groups introduce polarity, leading to dipole-dipole interactions. libretexts.org

Crucially, the terminal hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, allowing for the formation of hydrogen bonds. youtube.com These directional interactions are significantly stronger than van der Waals forces and play a pivotal role in the molecule's behavior. youtube.com

This combination of a hydrophobic tail and a hydrophilic head group imparts amphiphilic properties to the molecule, driving its self-assembly in aqueous environments. While specific studies on this compound are limited, the behavior of similar long-chain fatty acids and their derivatives suggests a propensity to form micelles or other aggregates in water. nih.gov In such structures, the hydrophobic tails would orient towards the core to minimize contact with water, while the polar head groups would be exposed to the aqueous phase. The formation of hydrogen bonds between the hydroxyl groups of adjacent molecules can further stabilize these self-assembled structures. nih.gov

Table 1: Key Intermolecular Forces in this compound

| Force Type | Originating Molecular Feature | Relative Strength |

|---|---|---|

| London Dispersion Forces | Long decyl (C10) alkyl chain | Weak but collectively significant |

| Dipole-Dipole Interactions | Ester and hydroxyl functional groups | Moderate |

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, in its standard form, stereochemistry does not influence its molecular recognition and reactivity.

However, if a chiral center were to be introduced into the molecule, for instance, by substitution on the ethyl or decanoic acid chain, it would have significant implications. The resulting enantiomers or diastereomers could exhibit different binding affinities to chiral receptors, such as enzymes or proteins. This is a fundamental principle in biochemistry and pharmacology, where the three-dimensional arrangement of atoms is critical for biological activity.

For example, in the context of enzymatic reactions, a chiral substrate would need to fit into the active site of an enzyme with a specific orientation. One enantiomer might bind effectively and undergo a reaction, while the other might bind weakly or not at all. While no specific studies on chiral derivatives of this compound are available, research on other fatty acid esters has demonstrated the importance of stereochemistry in their biological roles.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and transformations of molecules like this compound at an atomic level, offering insights that can complement experimental studies.

Molecular modeling techniques can be employed to elucidate the mechanisms of synthesis for this compound. A common synthetic route is the esterification of decanoic acid with ethylene glycol. Computational models can be used to study the reaction pathway, including the structure of transition states and the energetics of the reaction.

The environmental fate of this compound is an important consideration. As an ester, it is susceptible to hydrolysis, which would break the ester bond to yield decanoic acid and ethylene glycol. Computational simulations can model this degradation process.

Molecular dynamics (MD) simulations could be used to study the interaction of the ester with water molecules and potential catalysts for hydrolysis in an aqueous environment. Quantum mechanics/molecular mechanics (QM/MM) methods could provide a more detailed view of the bond cleavage reaction itself. These simulations can help predict the half-life of the compound in different environmental conditions and identify the primary degradation products.

Quantum chemical methods are invaluable for understanding the electronic structure and intrinsic reactivity of this compound. Calculations can determine various properties that govern its chemical behavior.

Electron Distribution and Molecular Orbitals: Methods like DFT can be used to calculate the electron density distribution, revealing the polar regions of the molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can identify the sites most susceptible to nucleophilic and electrophilic attack, respectively.

Reactivity Descriptors: Quantum chemical calculations can provide reactivity indices such as atomic charges, electrostatic potential maps, and Fukui functions. These descriptors help in predicting which atoms are most likely to participate in chemical reactions. For example, the carbonyl carbon of the ester group is expected to be electrophilic and thus a target for nucleophiles.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net Comparing these predicted spectra with experimental data can help to confirm the structure of the molecule and understand its vibrational modes. researchgate.net

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| Molecular Weight | 216.32 g/mol | Calculation from atomic weights |

| XLogP3 | 3.3 | Computational prediction |

| Hydrogen Bond Donor Count | 1 | Based on molecular structure |

| Hydrogen Bond Acceptor Count | 3 | Based on molecular structure |

Advanced Analytical Methodologies for Decanoic Acid, 2 Hydroxyethyl Ester Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating Decanoic acid, 2-hydroxyethyl ester from complex matrices and for quantifying its presence. The choice of technique depends on the compound's volatility and the complexity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. wjpls.orgthepharmajournal.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information. nih.gov The mass spectrum of this compound would show characteristic fragmentation patterns, allowing for its unambiguous identification, often by comparison with a spectral library like that of the National Institute of Standards and Technology (NIST). nih.gov

Below is a table outlining typical GC-MS parameters for the analysis of a semi-volatile ester.

Table 1: Illustrative GC-MS Operating Parameters| Parameter | Condition |

|---|---|

| GC System | Agilent 7890B or similar nih.gov |

| Column | Restek Stabilwax® (30 m x 0.25 mm x 0.25 µm) or equivalent polar column nih.gov |

| Carrier Gas | Helium (99.999%) wjpls.org |

| Flow Rate | 1.2 mL/min, constant flow nih.gov |

| Injection Volume | 1 µL (Split ratio, e.g., 10:1 or 5:1) nih.govwjpls.org |

| Inlet Temperature | 260 °C nih.gov |

| Oven Program | Initial 60°C, ramp to 260°C nih.gov |

| MS System | Single Quadrupole (e.g., Agilent 5977A) nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV wjpls.org |

| Mass Range | 35-450 amu nih.gov |

| Source Temperature | 230 °C nih.gov |

For samples where the compound is not sufficiently volatile or is present in a highly complex matrix, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. epa.gov This technique separates compounds in a liquid phase based on their affinity for a stationary phase, typically in a reversed-phase column. nih.gov The eluent from the High-Performance Liquid Chromatography (HPLC) system is introduced into a mass spectrometer, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization techniques suitable for preventing the fragmentation of thermally labile molecules. nih.gov LC-MS/MS, a tandem mass spectrometry approach, can be used for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. epa.govnih.gov This is particularly useful for detecting low concentrations of the compound in environmental or biological samples. epa.gov

The following table presents potential LC-MS conditions for analyzing hydroxylated compounds.

Table 2: Representative LC-MS Method Conditions| Parameter | Condition |

|---|---|

| LC System | UHPLC System |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.3 mL/min epa.gov |

| Column Temperature | 30 °C epa.gov |

| MS System | Triple Quadrupole or High-Resolution Orbitrap nih.govresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI), positive mode nih.gov |

| Scan Mode | Full Scan for identification; Selected Reaction Monitoring (SRM) for quantification nih.gov |

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for determining the purity of this compound and for separating it from related substances or isomers. nih.govresearchgate.net A reversed-phase HPLC method, typically using a C18 column, can effectively separate the target compound from starting materials, by-products, or degradation products. pensoft.net The method's specificity, linearity, accuracy, and precision would be validated according to established guidelines to ensure its suitability for quality control purposes. nih.gov The short UV wavelength cutoff of the ester and hydroxyl functional groups means detection is often performed at low wavelengths, such as 210-220 nm.

An example of a validated HPLC method's parameters is provided below.

Table 3: Typical HPLC Parameters for Purity Analysis| Parameter | Condition |

|---|---|

| Column | Symmetry C18, 3 µm, 120Å (3.0 mm × 150 mm) or similar nih.gov |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) nih.gov |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) nih.gov |

| Elution Mode | Gradient |

| Flow Rate | 0.600 mL/min nih.gov |

| Detection | UV at 220 nm nih.gov |

| Column Temperature | 30 °C |

| Run Time | ~16 min nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the definitive structural confirmation of this compound by probing the molecular structure and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. hyphadiscovery.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) can provide a complete picture of the molecular skeleton. hyphadiscovery.comyoutube.com For this compound, ¹H NMR would show distinct signals for the protons on the decanoate (B1226879) chain and the hydroxyethyl (B10761427) group. ¹³C NMR would identify all 12 carbon atoms, including the carbonyl carbon of the ester. Two-dimensional NMR experiments would then be used to establish the connectivity between these atoms, confirming the ester linkage between the decanoic acid and ethylene (B1197577) glycol moieties.

Expected NMR signals for the compound are detailed in the table below.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)| Atom Type | Predicted ¹H Shift (Multiplicity) | Predicted ¹³C Shift |

|---|---|---|

| Ester Carbonyl (C=O) | - | ~174 |

| -O-CH₂ -CH₂-OH | ~4.2 (t) | ~67 |

| -O-CH₂-CH₂ -OH | ~3.8 (t) | ~61 |

| -O-CO-CH₂ - | ~2.3 (t) | ~34 |

| -(CH₂)₇- | ~1.2-1.6 (m) | ~22-32 |

| -CH₃ | ~0.9 (t) | ~14 |

| -OH | Broad singlet | - |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. nih.govyoutube.com For this compound, the IR spectrum would prominently feature a strong absorption band for the ester carbonyl (C=O) stretch and a broad band for the hydroxyl (O-H) group stretch. youtube.com C-O stretching vibrations associated with the ester and alcohol functionalities would also be visible. youtube.com Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C backbone of the decanoate chain. researchgate.net

Key vibrational frequencies for the compound are listed in the following table.

Table 5: Characteristic IR and Raman Vibrational Frequencies (in cm⁻¹)| Functional Group | Vibration Type | Expected Wavenumber Range |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (Broad) |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 |

| Ester Carbonyl (C=O) | C=O Stretch | 1750 - 1735 (Strong) |

| Ester (C-O) | C-O Stretch | 1300 - 1000 |

| Alcohol (C-O) | C-O Stretch | 1260 - 1050 |

Emerging Analytical Strategies for In-Situ and Real-Time Monitoring

The evolution of analytical chemistry has paved the way for the development of sophisticated methodologies for the in-situ and real-time monitoring of chemical reactions. These advanced techniques, often falling under the umbrella of Process Analytical Technology (PAT), are crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the quality of the final product. In the context of the synthesis of this compound, these emerging strategies offer a significant leap forward from traditional offline analytical methods.

In-situ and real-time monitoring involves the use of analytical probes directly within the reaction vessel, providing continuous data on the concentration of reactants, intermediates, and products. This approach eliminates the need for sample extraction, which can be time-consuming and may alter the composition of the sample. The primary goal of these emerging strategies is to gain a deeper understanding of the esterification process as it happens, leading to improved process control and efficiency. mt.comwikipedia.org

Several spectroscopic techniques have shown great promise for the in-situ and real-time monitoring of esterification reactions, and their application to the synthesis of this compound is a logical extension. These methods are non-destructive and can provide a wealth of information about the molecular changes occurring during the reaction.

One of the most powerful techniques for this purpose is Raman spectroscopy . This technique relies on the inelastic scattering of monochromatic light, which provides a detailed fingerprint of the molecules present in the sample. spectroscopyonline.comlongdom.org During the esterification of decanoic acid with ethylene glycol to form this compound, Raman spectroscopy can be used to track the disappearance of the reactants and the appearance of the product. The C=O stretching vibration of the carboxylic acid group in decanoic acid has a characteristic Raman shift that differs from the C=O stretching vibration of the ester group in the final product. rsc.orgresearchgate.net By monitoring the intensity of these respective peaks over time, it is possible to determine the reaction rate and the extent of conversion.

Another valuable tool is in-line mid-infrared (MIR) spectroscopy , often utilizing an attenuated total reflectance (ATR) probe. nih.govjasco-global.com Similar to Raman spectroscopy, MIR spectroscopy can monitor the changes in functional groups during the reaction. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic ester carbonyl band can be continuously monitored. nih.gov This provides real-time data on the progress of the esterification.

On-line mass spectrometry is another emerging technique for the real-time analysis of esterification reactions. nih.govstrath.ac.uk A small, continuous stream of the reaction mixture can be diverted to a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This allows for the direct detection and quantification of the reactants and the product, this compound, providing a detailed profile of the reaction over time. nih.gov

The data generated from these in-situ and real-time monitoring techniques can be used to create detailed reaction profiles and kinetic models. This information is invaluable for process optimization, allowing for adjustments to be made in real-time to maintain optimal reaction conditions.

The table below illustrates the key analytical techniques and the specific molecular changes that can be monitored during the synthesis of this compound.

| Analytical Technique | Monitored Species | Key Spectral/Mass Feature | Purpose |

| Raman Spectroscopy | Decanoic Acid | C=O stretch (carboxylic acid) | Monitor reactant consumption |

| This compound | C=O stretch (ester) | Monitor product formation | |

| Mid-Infrared (MIR) Spectroscopy | Decanoic Acid | O-H stretch (broad) | Monitor reactant consumption |

| This compound | C=O stretch (ester) | Monitor product formation | |

| On-line Mass Spectrometry | Decanoic Acid | Molecular ion peak | Monitor reactant concentration |

| Ethylene Glycol | Molecular ion peak | Monitor reactant concentration | |

| This compound | Molecular ion peak | Monitor product concentration |

The implementation of these emerging analytical strategies provides a more dynamic and comprehensive understanding of the synthesis of this compound. By moving beyond traditional offline analysis, researchers and manufacturers can achieve a higher level of process control, leading to improved product quality and more efficient production processes. mt.comthermofisher.com

Occurrence and Biosynthetic Context in Biological Systems

Identification in Natural Extracts and Biomaterials

There are no direct reports identifying Decanoic acid, 2-hydroxyethyl ester in natural sources. However, its parent fatty acid, decanoic acid, is a naturally occurring medium-chain fatty acid found in various plant and animal fats and oils. For instance, it is a component of coconut oil and palm kernel oil. Additionally, esters of decanoic acid, such as methyl decanoate (B1226879), have been identified in the fruit extracts of plants like Capsicum frutescens and in mangrove symbiont bacteria. researchgate.net

The other key structural feature, the 2-hydroxyacyl group, is also found in nature. 2-hydroxy fatty acids are components of sphingolipids in bacteria, plants, and animals. nih.govnih.govgerli.com For example, 2-hydroxytetracosanoic acid is a constituent of cerebrosides found in nervous tissue. gerli.com Given the presence of both decanoic acid and the 2-hydroxy fatty acid motif in biological systems, the existence of their esterified product, this compound, in some organisms is plausible, though it awaits experimental confirmation.

Table 1: Occurrence of Related Compounds in Natural Systems

| Compound Name | Natural Source(s) |

|---|---|

| Decanoic acid | Coconut oil, Palm kernel oil, various plant oils |

| Methyl decanoate | Capsicum frutescens fruit extract, Mangrove symbiont bacteria |

| 2-Hydroxy fatty acids | Sphingolipids (bacteria, plants, animals), Nervous tissue |

Postulated Biosynthetic Pathways and Precursor Relationships

A definitive biosynthetic pathway for this compound has not been elucidated. However, based on known biochemical reactions, a plausible pathway can be postulated, involving the synthesis of its precursors—decanoic acid and ethylene (B1197577) glycol—and their subsequent esterification, along with the introduction of the hydroxyl group.

The biosynthesis of the decanoic acid backbone occurs via the fatty acid synthesis pathway. In this process, acetyl-CoA is carboxylated to malonyl-CoA, and through a series of condensation, reduction, and dehydration reactions catalyzed by fatty acid synthase, the carbon chain is elongated to form decanoyl-CoA.

The origin of the 2-hydroxyethyl moiety is less direct. Ethylene glycol can be formed in some microorganisms. The crucial 2-hydroxylation step of the fatty acid is a key transformation. In biological systems, 2-hydroxy fatty acids are synthesized by the action of fatty acid α-hydroxylases. nih.gov These enzymes introduce a hydroxyl group at the alpha-carbon (C-2) of a fatty acid. Therefore, a potential pathway involves the α-hydroxylation of decanoic acid to form 2-hydroxydecanoic acid.

The final step would be the esterification of 2-hydroxydecanoic acid with ethylene glycol. This reaction could be catalyzed by a lipase (B570770) or an esterase. Lipases are known to catalyze the synthesis of fatty acid esters from a variety of alcohols and fatty acids, including the enzymatic esterification of fatty acids with ethylene glycol to produce monoesters. acs.orgscitepress.org

Alternatively, an ester synthase could directly catalyze the reaction between 2-hydroxydecanoyl-CoA and ethylene glycol. For instance, wax ester synthases in some bacteria are known to produce fatty acid esters from fatty acyl-CoAs and various alcohols. gerli.com

Postulated Biosynthetic Pathway:

Decanoic Acid Synthesis: Acetyl-CoA -> Malonyl-CoA -> -> Decanoyl-CoA

α-Hydroxylation: Decanoyl-CoA -> 2-Hydroxydecanoyl-CoA (catalyzed by fatty acid α-hydroxylase)

Esterification: 2-Hydroxydecanoyl-CoA + Ethylene Glycol -> this compound + CoA (catalyzed by an ester synthase/lipase)

Role in Lipid Metabolism and Biochemical Pathways (general, not specific health effects)

The specific role of this compound in lipid metabolism is not known. However, insights can be gained by examining the metabolic functions of its components: medium-chain fatty acids (MCFAs) and their esters.

MCFAs, such as decanoic acid, are metabolized differently from long-chain fatty acids. They are more rapidly absorbed from the gut and transported directly to the liver via the portal vein. nih.gov In the liver, MCFAs can readily cross the mitochondrial membrane without the need for the carnitine shuttle system, leading to rapid β-oxidation and energy production. nih.gov This efficient metabolism makes them a quick source of cellular energy.

Fatty acid esters, including medium-chain fatty acid esters, can serve as signaling molecules and are involved in various metabolic pathways. For example, fatty acid ethyl esters are synthesized in the body and can modulate cellular processes. gerli.com Esters of fatty acids with hydroxy fatty acids (FAHFAs) have been identified as a class of endogenous lipids with potential signaling roles. nih.gov While this compound does not strictly fall into the FAHFA category, its structural similarity suggests it could potentially interact with lipid signaling pathways.

The presence of the 2-hydroxyl group can influence the physical properties and metabolic fate of the fatty acid. 2-hydroxy fatty acids are integral components of sphingolipids, which are crucial for maintaining the structure and function of cell membranes, particularly in the nervous system. nih.govgerli.com The incorporation of a hydroxyl group can affect membrane fluidity and interactions with other lipids and proteins. Therefore, it is conceivable that this compound, if present in biological membranes, could play a role in modulating membrane properties.

Table 2: Potential Roles of Constituent Moieties in Lipid Metabolism

| Moiety | General Role in Lipid Metabolism |

|---|---|

| Decanoic Acid (MCFA) | Rapid β-oxidation for energy production in the liver. |

| Fatty Acid Esters | Can act as signaling molecules; intermediates in lipid synthesis. |

| 2-Hydroxy Fatty Acids | Structural components of sphingolipids, influencing membrane properties. |

Research Implications and Future Directions in Chemical Science

Potential as a Platform Molecule for Sustainable Chemical Production

The pursuit of sustainable chemical production has led to increased interest in bio-based platform molecules. Decanoic acid, 2-hydroxyethyl ester, and similar compounds can be synthesized from renewable resources, positioning them as valuable components in a green chemistry framework.

Research has demonstrated the successful synthesis of 2-hydroxyethyl esters (HEEs) through the transesterification of vegetable oils, such as peanut oil, with ethylene (B1197577) glycol. atlantis-press.comatlantis-press.com In one study, this reaction yielded a conversion of 77.47%, with the resulting HEEs showing potential as bio-additives to improve the lubricity of diesel fuel. atlantis-press.comatlantis-press.com The use of bio-based feedstocks like peanut oil highlights a move away from petrochemical dependence. atlantis-press.com

Furthermore, enzymatic synthesis routes offer a more sustainable and selective alternative to traditional chemical catalysis. Lipase-catalyzed synthesis of emollient esters, such as ethylene glycol oleate, has been optimized in solvent-free systems, achieving conversions of up to 99%. unife.it The reusability of these biocatalysts, even with a gradual decrease in activity over several cycles, contributes to the economic and environmental viability of the process. unife.it Additionally, advancements in the biotechnological production of ethylene glycol from renewable sources like glycerol and methanol further enhance the sustainability profile of its derivatives. mdpi.commdpi.com

| Parameter | Condition/Result | Reference |

|---|---|---|

| Biocatalyst | Immobilized lipase (B570770) from Candida antarctica (NS 88011) | unife.it |

| Reaction System | Solvent-free | unife.it |

| Maximum Conversion | 99% | unife.it |

| Biocatalyst Reusability | Maintained good conversion for up to two cycles, with a reduction to 83% by the fourth cycle. | unife.it |

Contributions to Fundamental Understanding of Ester Hydrolysis and Biotransformation

The study of the hydrolysis and biotransformation of this compound can provide valuable insights into the stability and environmental fate of fatty acid esters.

Ester Hydrolysis: The hydrolysis of esters, a reaction that splits them into a carboxylic acid and an alcohol, can be catalyzed by acids or bases. youtube.com The kinetics of this reaction are well-established, typically following pseudo-first-order kinetics when one reactant (like water in acidic hydrolysis) is in large excess. chemrxiv.orgresearchgate.net The rate of alkaline hydrolysis is generally second-order, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.orguv.es The structure of the ester, including the length of the carbon chain and the presence of branching, can significantly impact the rate of hydrolysis. nih.gov Studying the specific hydrolysis kinetics of this compound under various pH and temperature conditions can help predict its stability in different chemical environments.

Biotransformation: The biotransformation of esters is a key process in their metabolism and biodegradation. Research on the biodegradation of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a structurally related compound, by Enterobacter sp. HY1 has shown that the degradation pathway involves the initial hydrolysis of one ester bond to form mono-(2-hydroxyethyl) terephthalate (MHET), followed by further degradation. nih.govresearchgate.net An esterase from this bacterium was identified as being responsible for the initial hydrolysis step. nih.govresearchgate.net This provides a model for the likely biotransformation of this compound, which would be expected to be initiated by microbial lipases or esterases, leading to the formation of decanoic acid and ethylene glycol. The study of such biotransformation pathways is crucial for assessing the environmental impact and biodegradability of this compound.

| Parameter | Observation | Reference |

|---|---|---|

| Optimal Temperature | 30°C | nih.gov |

| Optimal pH | 8.0 | nih.gov |

| Degradation Half-life | 70.20 hours (at an initial concentration of 1,000 mg/L) | nih.gov |

| Metabolites | Mono-(2-hydroxyethyl) terephthalate (MHET) and terephthalic acid | nih.gov |

Novel Applications in Advanced Material Science and Engineering

While direct applications of this compound in advanced materials are not yet widely reported, the functional groups within its structure suggest significant potential. The 2-hydroxyethyl ester moiety is a well-known building block in polymer chemistry, particularly in the synthesis of hydrogels for biomedical applications.

For instance, 2-hydroxyethyl methacrylate (B99206) (HEMA) is a monomer extensively used to create hydrogels for tissue engineering, drug delivery, and contact lenses. nih.govmdpi.commdpi.com These hydrogels are valued for their biocompatibility, hydrophilicity, and tunable mechanical properties. mdpi.commdpi.com By incorporating natural polymers like gelatin and alginate, the biodegradability and bioactivity of HEMA-based scaffolds can be enhanced. nih.govmdpi.com The hydroxyl group in HEMA is crucial for the hydrophilic nature of the resulting polymer and provides a site for further functionalization.

By analogy, the hydroxyl group of this compound could be used to incorporate it into polymer backbones, potentially as a comonomer in the synthesis of polyesters or polyurethanes. The decanoate (B1226879) chain would impart hydrophobicity and flexibility to the resulting polymer, which could be useful for creating materials with specific thermal and mechanical properties. This could lead to the development of novel biodegradable polymers, coatings, and drug delivery systems. mdpi.comtue.nl

Interdisciplinary Research Opportunities involving this compound

The multifaceted nature of this compound creates numerous opportunities for interdisciplinary research:

Chemistry and Bioengineering: The synthesis of this compound from renewable feedstocks and its potential as a bio-additive for fuels bridges the gap between synthetic chemistry and bioengineering. atlantis-press.comatlantis-press.com Optimizing enzymatic synthesis and exploring its performance in fuel blends requires a collaborative approach.

Materials Science and Biology: The potential use of this compound in creating novel biomaterials, inspired by the extensive research on HEMA-based hydrogels, calls for collaboration between materials scientists and biologists to design and test these materials for biocompatibility and efficacy in applications like tissue engineering and drug delivery. nih.govmdpi.commdpi.com

Environmental Science and Microbiology: Understanding the biodegradation pathways of this compound in various ecosystems is an area ripe for interdisciplinary study. nih.govresearchgate.netnih.gov This would involve microbiologists to isolate and characterize degrading microorganisms and environmental scientists to assess the compound's fate and potential impact in soil and water.

Unexplored Research Avenues and Methodological Challenges

Despite its potential, research specifically focused on this compound is still in its early stages, leaving many unexplored avenues:

Polymer Chemistry: A significant unexplored area is the systematic investigation of the polymerization of this compound, either as a monomer or as a chain transfer agent, to create novel polymers with unique properties.

Toxicology and Biocompatibility: Detailed toxicological studies are needed to fully understand the safety profile of this compound for various applications, particularly those involving human contact, such as cosmetics and biomedical devices.

Surfactant Properties: The amphiphilic nature of this compound suggests it may have interesting surfactant properties. Research into its critical micelle concentration, surface tension reduction, and emulsifying capabilities is warranted.

Methodological challenges in the study of this compound include:

Synthesis and Purification: Developing cost-effective and high-yield synthesis methods, particularly through green chemistry routes, is crucial for making this compound more accessible for research and potential commercialization. google.com

Analytical Techniques: The development of robust and sensitive analytical methods for the detection and quantification of this compound and its metabolites in complex matrices (e.g., biological tissues, environmental samples) is necessary for detailed pharmacokinetic and environmental fate studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.